molecular formula C8H13N3 B1474869 2-(6-Methylpyrimidin-4-yl)propan-1-amine CAS No. 1495450-03-7

2-(6-Methylpyrimidin-4-yl)propan-1-amine

Cat. No.: B1474869
CAS No.: 1495450-03-7
M. Wt: 151.21 g/mol
InChI Key: PBAVDVNGVIHOJP-UHFFFAOYSA-N
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Description

2-(6-Methylpyrimidin-4-yl)propan-1-amine is a chemical compound featuring a pyrimidine ring system, a prominent heterocycle in medicinal and agrochemical research . The structure, which consists of a pyrimidine core substituted with a methyl group at the 6-position and a propan-1-amine chain at the 2-position, is designed for use as a building block in organic synthesis and drug discovery efforts. Pyrimidine derivatives are of significant scientific interest due to their wide range of potential biological activities and are commonly investigated in the development of pharmaceutical candidates . As a versatile intermediate, this compound can be utilized in various chemical reactions to create more complex molecules for high-throughput screening and lead optimization. Researchers value this class of compounds for its potential to interact with specific enzymatic targets. This product is intended for research and manufacturing applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions. For comprehensive hazard information, please request the Safety Data Sheet (SDS).

Properties

CAS No.

1495450-03-7

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-6(4-9)8-3-7(2)10-5-11-8/h3,5-6H,4,9H2,1-2H3

InChI Key

PBAVDVNGVIHOJP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)C(C)CN

Canonical SMILES

CC1=CC(=NC=N1)C(C)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(6-Methylpyrimidin-4-yl)propan-1-amine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrimidine Positions) Key Properties/Applications References
This compound 2: propan-1-amine; 6: methyl Potential ligand for drug targets -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2: amine; 4: methyl; 6: piperidinyl Crystallized for structural studies
2-(3-(Trifluoromethyl)phenyl)propan-1-amine Aromatic: 3-(CF₃)phenyl; side chain: propan-1-amine CaV1.3 calcium channel inhibitor
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines 2: amine; 4: morpholinophenyl; 6: aryl Antimicrobial agents
O-(6-Methylpyrimidin-4-yl) phosphorothioate 6: methyl; phosphate group Diazinon degradation metabolite

Substituent Position and Electronic Effects

  • Position 2 vs. Position 4/6 Substitution : The target compound’s propan-1-amine at position 2 contrasts with 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where substituents at positions 4 and 6 introduce steric bulk and alter electron density. Position 2 amines are often critical for hydrogen-bonding interactions in drug-receptor binding .
  • Electron-Withdrawing Groups : Compounds like 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) exhibit reduced basicity due to the electron-withdrawing CF₃ group, whereas the 6-methyl group in the target compound may enhance π-π stacking in hydrophobic environments .

Preparation Methods

Reaction Conditions and Catalysts

Step Reaction Type Catalyst/Reagent Solvent Temperature Yield Range Notes
1 Suzuki Coupling Pd(PPh3)2Cl2, Na2CO3 Acetonitrile/Water (1:1) ~78 °C ~74% N2 atmosphere, mild conditions
2 Buchwald-Hartwig Amination Pd(PPh3)2Cl2, xantphos, NaOtBu Toluene Reflux (~110 °C) 27% - 82% N2 atmosphere, ligand-dependent yields
3 Direct Alkylation K2CO3 DMF ~130 °C Moderate (35%-43%) Requires chromatographic purification
4 Reductive Amination Reducing agents (e.g., LiAlH4, NaBH3CN) Various Mild to moderate Variable Dependent on ketone intermediate

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Suzuki Coupling 4-Chloro-6-methylpyrimidin-2-amine Pd(PPh3)2Cl2, Na2CO3 Acetonitrile/H2O, 78 °C, N2 ~74 Mild conditions, good selectivity Requires boronic acid derivative
Buchwald-Hartwig Amination Halogenated pyrimidine derivatives Pd(PPh3)2Cl2, xantphos, NaOtBu Reflux in toluene, N2 atmosphere 27-82 High versatility, good yields Sensitive to ligand choice
Direct Alkylation Aminopyrimidine Alkyl halide, K2CO3 DMF, 130 °C 35-43 Simple reagents Moderate yields, purification needed
Reductive Amination Pyrimidinyl ketone Reducing agents (LiAlH4, NaBH3CN) Mild to moderate temperatures Variable Direct amine introduction Requires careful handling of reagents

Q & A

Q. What are the common synthetic routes for 2-(6-Methylpyrimidin-4-yl)propan-1-amine, and how can reaction conditions be optimized?

A widely used method involves condensation reactions between pyrimidine derivatives and propan-1-amine precursors. For example, guanidine nitrate and lithium hydroxide in ethanol under reflux can facilitate cyclization and amine functionalization, as demonstrated in analogous pyrimidine syntheses . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents to minimize byproducts. Column chromatography with silica gel (ethyl acetate/petroleum ether) is effective for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing pyrimidine ring protons (δ 6.5–8.5 ppm) and amine groups.
  • X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine revealed a planar pyrimidine ring with hydrogen-bonding networks .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Contradictions often arise from variations in substituent positions or assay conditions. A systematic approach includes:

  • Comparative Analysis: Tabulate structural features (e.g., secondary vs. primary amines, substituent electronegativity) against bioactivity data. For instance, antimicrobial activity in 3-(6-Methylpyridin-3-yl)propan-1-amine analogs correlates with electron-withdrawing substituents .
  • Dose-Response Studies: Test compounds across multiple concentrations to identify optimal efficacy thresholds.
  • Enzyme-Specific Assays: Use isoform-selective assays (e.g., nitric oxide synthase isoforms) to clarify mechanistic differences .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. These methods are validated against experimental data (e.g., NMR chemical shifts) to refine accuracy . Software like Gaussian or ORCA can simulate reaction pathways, such as amine protonation or ring functionalization.

Q. How can researchers design experiments to study the compound’s interactions with enzymes or receptors?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}) between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
  • Molecular Docking: Use tools like AutoDock Vina to predict binding poses in enzyme active sites (e.g., nitric oxide synthase), guided by crystallographic data .

Data Analysis and Mechanistic Studies

Q. What strategies validate the compound’s role in modulating microbial resistance pathways?

  • Transcriptomic Profiling: RNA sequencing of treated microbial cultures identifies upregulated/downregulated genes (e.g., efflux pumps, biofilm formation genes).
  • Minimum Inhibitory Concentration (MIC) Assays: Compare MIC values across bacterial strains with varying resistance mechanisms .
  • Synergy Studies: Test combinations with known antibiotics (e.g., β-lactams) to assess additive or synergistic effects.

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • LogP Calculations: Predict lipophilicity using software like ChemAxon. Higher logP values correlate with enhanced membrane permeability.
  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., amine oxidation).
  • Proteolytic Stability Tests: Evaluate susceptibility to peptidases in simulated gastric fluid.

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